4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
Overview
Description
This compound is part of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry, materials science, and biological research.
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been designed as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which results in the disruption of the cell cycle . This inhibition is likely achieved through the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential role as a CDK2 inhibitor . By inhibiting CDK2, the compound could disrupt the progression from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest .
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation, given its potential role as a CDK2 inhibitor . This could lead to cell cycle arrest and potentially induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular processes. For instance, this compound has been observed to inhibit certain kinases, thereby affecting phosphorylation events crucial for cell signaling .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cell lines, this compound has demonstrated antiproliferative activity, likely due to its ability to interfere with cell signaling pathways such as the PI3K/Akt pathway . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding to the active sites of target enzymes, leading to inhibition or activation. For example, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, this compound can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological changes have been observed . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in oxidative metabolism and detoxification . This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of various metabolites. For example, inhibition of oxidoreductases by this compound can result in altered redox states and oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its effects. Additionally, this compound can be transported across cell membranes via active transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments .
Preparation Methods
The synthesis of 4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and 2-phenylpyrazolo[1,5-a]pyrazine.
Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 4-methylbenzyl chloride with a thiol derivative of 2-phenylpyrazolo[1,5-a]pyrazine under suitable conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the thioether bond.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-quality starting materials.
Chemical Reactions Analysis
4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazine ring, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents onto the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the search for new anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound’s properties can be explored for the development of new materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways, particularly those involving pyrazine derivatives.
Comparison with Similar Compounds
4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
4-((4-Methoxybenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine: This compound has a methoxy group instead of a methyl group on the benzyl moiety, which may affect its biological activity and chemical reactivity.
2-(4-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine: This compound has a chloro substituent on the phenyl ring, which can influence its interactions with molecular targets and its overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
4-[(4-methylphenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S/c1-15-7-9-16(10-8-15)14-24-20-19-13-18(17-5-3-2-4-6-17)22-23(19)12-11-21-20/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVRGDGSFFXCMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172593 | |
Record name | 4-[[(4-Methylphenyl)methyl]thio]-2-phenylpyrazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040662-86-9 | |
Record name | 4-[[(4-Methylphenyl)methyl]thio]-2-phenylpyrazolo[1,5-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040662-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(4-Methylphenyl)methyl]thio]-2-phenylpyrazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201172593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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